molecular formula C18H16N2O3S2 B3005316 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886960-47-0

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3005316
CAS No.: 886960-47-0
M. Wt: 372.46
InChI Key: JMCZOOSNBGFCLK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of thiophene and benzothiazole derivatives, which include compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. These compounds were evaluated for their antimicrobial properties and subjected to molecular docking studies to predict their interaction with biological targets. The research outlines the detailed synthetic routes and provides insights into their structural attributes through various analytical methods (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystal Structure Analysis

Another area of research involved determining the crystal structure of benzothiazole derivatives to understand their molecular configuration, which is crucial for exploring potential applications in materials science and molecular engineering. The study provided comprehensive data on the crystallographic aspects, facilitating a deeper understanding of how these compounds interact at the molecular level (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Antibacterial Agents

Research into benzothiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential for developing new antibacterial agents from benzothiazole derivatives, with implications for addressing antibiotic resistance (Palkar et al., 2017).

Anti-inflammatory and Analgesic Agents

A study on the synthesis of novel compounds derived from visnaginone and khellinone, which are structurally related to benzothiazole derivatives, demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis

Further research into thiophene derivatives has explored their utility in heterocyclic synthesis, providing a foundation for the development of new pharmaceuticals and materials. These studies highlight the versatility of thiophene and benzothiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications across various domains (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary depending on the specific derivative. Some benzothiazole derivatives have shown potent cytotoxicity, indicating potential hazards if not handled properly .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCZOOSNBGFCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.